molecular formula C7H5NO2S B1600122 Benzenesulfonyl cyanide CAS No. 24224-99-5

Benzenesulfonyl cyanide

Cat. No.: B1600122
CAS No.: 24224-99-5
M. Wt: 167.19 g/mol
InChI Key: VKEVYOIDTOPARM-UHFFFAOYSA-N
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Description

Benzenesulfonyl cyanide is an organosulfur compound with the molecular formula C₇H₅NO₂S. It is a colorless liquid that is soluble in organic solvents and is known for its reactivity with compounds containing reactive N-H and O-H bonds. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Benzenesulfonyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with sodium cyanide. The reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the use of potassium ferrocyanide and sulfuric acid, which produces hydrogen cyanide that subsequently reacts with benzenesulfonyl chloride to form this compound .

Chemical Reactions Analysis

Benzenesulfonyl cyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide, potassium ferrocyanide, sulfuric acid, and various nucleophiles. The major products formed from these reactions are sulfonamides, sulfonate esters, and substituted benzenesulfonyl derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Benzenesulfonyl cyanide is widely used as a building block in organic synthesis. It plays a crucial role in the synthesis of heterocyclic compounds, especially pyridines and quinolines, which are essential in pharmaceuticals and agrochemicals. The compound's reactivity allows for the development of novel compounds with desired properties through various reaction pathways.

Reactivity with Nucleophiles and Electrophiles

BzCN's electron-withdrawing sulfonyl group enhances the electrophilicity of the carbon in the cyanide moiety, making it susceptible to nucleophilic attacks. This characteristic is vital for understanding its behavior in different chemical environments and its applications in synthesis.

Biochemical Applications

Peptide and Protein Synthesis

In biochemistry, this compound is utilized to study enzyme mechanisms involved in peptide and protein synthesis. By incorporating BzCN into synthesis pathways, researchers can gain insights into enzyme functions and identify potential drug targets.

Protein and Nucleic Acid Interactions

BzCN serves as a probe to investigate the interactions between proteins and nucleic acids. This application is crucial for understanding cellular processes and the roles of these biomolecules.

Enzyme Inhibition Studies

One notable application of BzCN is its use as an enzyme inhibitor. It specifically targets enzymes involved in protein synthesis by binding to their active sites, thus hindering substrate binding. This property allows researchers to study the effects of enzyme inhibition on cellular processes.

Safety Considerations

This compound is classified as highly toxic, posing acute health risks if ingested or absorbed through the skin. Symptoms of cyanide poisoning include headache, respiratory depression, and potentially fatal outcomes if exposure occurs at high levels . Therefore, handling BzCN requires strict safety protocols to mitigate risks associated with its toxicity.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Attributes
This compound Benzene ring with sulfonyl (–SO₂) and cyanide (–CN) groupsVersatile reactivity; used in organic synthesis
Benzyl Cyanide Benzene ring with a cyanide groupPrimarily acts as an intermediate in organic synthesis
Benzoyl Cyanide Benzene ring with an acyl group (–C(O)–)Used mainly in acylation reactions
Phenylsulfonyl Chloride Contains chlorinated sulfonamideMore reactive due to chlorine presence
Sulfobenzamide Contains amine functionalityExhibits different biological activities

Case Studies

  • Synthesis of Pyridine Derivatives : Researchers have successfully synthesized various pyridine derivatives using this compound as a key intermediate. These derivatives have shown promising biological activities, making them suitable candidates for further pharmaceutical development.
  • Enzyme Mechanism Studies : A study utilized BzCN to investigate the mechanism of action of specific enzymes involved in protein synthesis. The incorporation of BzCN allowed for detailed insights into enzyme interactions, leading to potential drug discovery avenues.

Comparison with Similar Compounds

Benzenesulfonyl cyanide can be compared with other sulfonyl cyanides and sulfonyl chlorides:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

Benzenesulfonyl cyanide (BSC) is an important compound in organic chemistry, particularly known for its applications in synthetic processes and its biological activities. This article delves into the biological activity of BSC, exploring its mechanisms, effects, and relevant studies.

This compound is characterized by the presence of both a sulfonyl group and a cyanide group attached to a benzene ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C₆H₅SO₂CN
  • Molecular Weight: 175.18 g/mol

The presence of the sulfonyl group enhances the electrophilic character of the compound, making it reactive towards nucleophiles.

Mechanisms of Biological Activity

BSC exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : BSC has been reported to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic disruptions.
  • Cytotoxicity : Studies indicate that BSC can induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis depending on the concentration and exposure time.
  • Neurotoxicity : There is evidence suggesting that BSC may affect neuronal cells, potentially disrupting neurotransmitter release and leading to neurotoxic effects.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes, affecting metabolism
Cytotoxic EffectsInduces cell death in various cancer cell lines
Neurotoxic EffectsDisrupts neuronal function; potential for neurodegeneration

Case Study: Cytotoxicity in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that BSC exhibits significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell viability.

Neurotoxicity Assessment

In an experimental model using rat cortical neurons, exposure to BSC resulted in increased levels of reactive oxygen species (ROS) and subsequent neuronal death. The study highlighted that oxidative stress plays a critical role in the neurotoxic effects observed with BSC exposure.

Environmental Impact and Toxicology

BSC's biological activity extends beyond direct cellular effects; it also poses environmental concerns due to its toxicity. The compound's potential for bioaccumulation and its impact on non-target organisms necessitate careful handling and regulation.

Table 2: Toxicological Profile of this compound

Toxicological EndpointObserved EffectReference
Acute ToxicityRapid onset of symptoms in animals
Chronic ExposurePotential for neurodegenerative effects
Environmental PersistenceModerate persistence in soil and water

Properties

IUPAC Name

benzenesulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEVYOIDTOPARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437977
Record name Benzenesulfonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24224-99-5
Record name Benzenesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24224-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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